

Comparative Spectroscopic Analysis: Ethoxymethanol and its Alternatives

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Compound of Interest		
Compound Name:	Ethoxymethanol	
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A guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **ethoxymethanol**, with a comparative analysis of methoxymethanol and 2-ethoxyethanol, supported by experimental data and detailed methodologies.

Introduction

Ethoxymethanol (CH₃CH₂OCH₂OH) is a simple hemiacetal ether of interest in various chemical and pharmaceutical contexts. Its characterization is crucial for quality control, reaction monitoring, and metabolic studies. Due to the limited availability of direct spectroscopic data for **ethoxymethanol**, this guide provides a comparative analysis with two closely related and structurally similar compounds: its lower homolog, methoxymethanol (CH₃OCH₂OH), and its structural isomer, 2-ethoxyethanol (CH₃CH₂OCH₂CH₂OH). Understanding the spectroscopic signatures of these alternatives provides a valuable framework for the analysis and identification of **ethoxymethanol**.

This guide presents a summary of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data for methoxymethanol and 2-ethoxyethanol. Detailed experimental protocols are provided to facilitate the replication of these analyses.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for methoxymethanol and 2-ethoxyethanol.



Table 1: ¹H NMR Spectroscopic Data

Compound	Proton (¹H)	- Chemical Shift (δ, ppm)	Multiplicity
Methoxymethanol	-OCH₃	~3.4	Singlet
-OCH₂O-	~4.7	Singlet	
-OH	Variable	Singlet (broad)	
2-Ethoxyethanol	-СН₃	1.22	Triplet
-OCH₂CH₃	3.55	Quartet	
-OCH ₂ CH ₂ OH	3.55	Triplet	
-CH ₂ OH	3.72	Triplet	-
-ОН	2.70	Singlet (broad)[1]	

Table 2: 13C NMR Spectroscopic Data

Compound	Carbon (¹³C)	Chemical Shift (δ , ppm)
Methoxymethanol	-OCH₃	~55
-OCH₂O-	~89	
2-Ethoxyethanol	-СН₃	15.1
-OCH₂CH₃	66.7	
-OCH ₂ CH ₂ OH	61.7	_
-CH ₂ OH	72.6	_

Table 3: Infrared (IR) Spectroscopy Data



Compound	Functional Group	Absorption Band (cm ⁻¹)	Intensity
Methoxymethanol	O-H Stretch	3631, 3641[2][3]	Strong, broad
C-H Stretch	~2950	Strong	
C-O Stretch	576 (COC bend)[2][3]	Strong	
2-Ethoxyethanol	O-H Stretch	~3400	Strong, broad
C-H Stretch	~2900-3000	Strong	_
C-O Stretch	~1100-1150	Strong	

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (M+) m/z	Key Fragment Ions (m/z)
Methoxymethanol	62	61, 45, 31
2-Ethoxyethanol	90	75, 59, 45, 31

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and identify the different proton and carbon environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

- Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₀) in an NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).



¹H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse experiment.
- Spectral Width: 0-220 ppm.
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the TMS reference signal.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.



Sample Preparation:

- Liquid Samples: A small drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Solid Samples: The solid can be ground with KBr powder and pressed into a pellet, or a mull can be prepared by grinding the solid with a mulling agent (e.g., Nujol) and placing the paste between salt plates.

Data Acquisition:

- Record a background spectrum of the empty sample holder (or salt plates).
- Place the prepared sample in the spectrometer.
- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

- Identify the characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C-H, C-O).
- Note the position (wavenumber), intensity (strong, medium, weak), and shape (broad, sharp)
 of the absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Introduction:



- GC-MS: The sample is injected into the gas chromatograph, where it is vaporized and separated from other components. The separated components then enter the mass spectrometer.
- Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.

Ionization:

• Electron Ionization (EI): The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Data Acquisition:

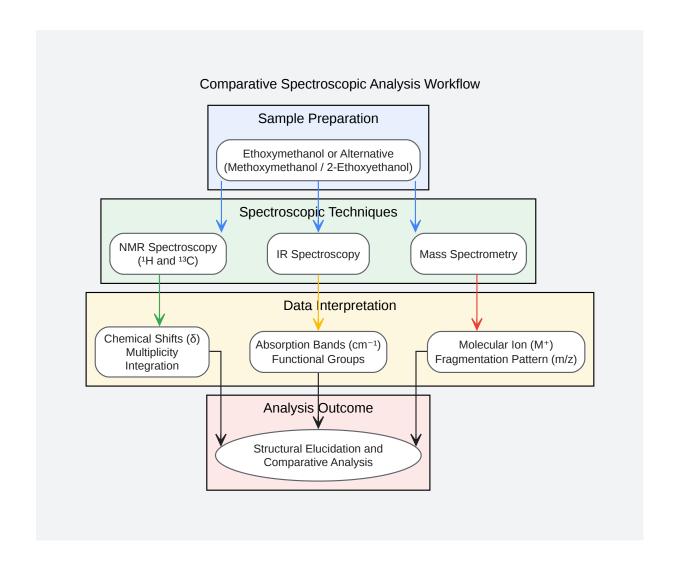
- The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- A mass spectrum is generated, which is a plot of ion intensity versus m/z.

Data Analysis:

- Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
- Analyze the fragmentation pattern, which provides information about the structure of the molecule. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration.

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